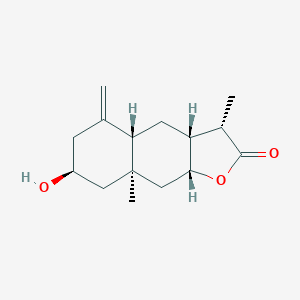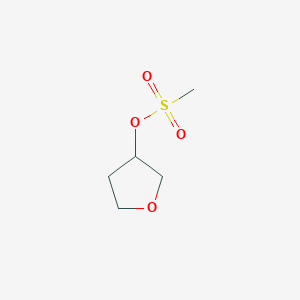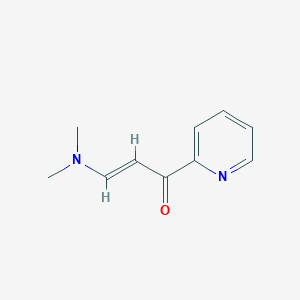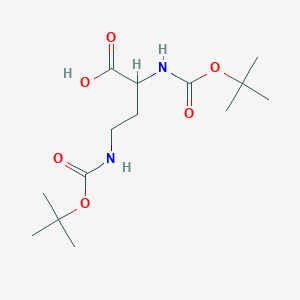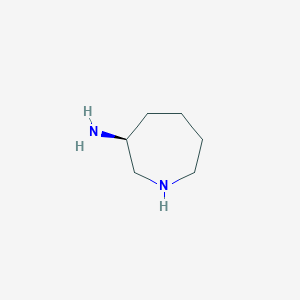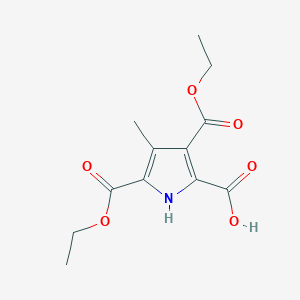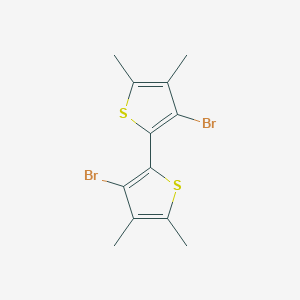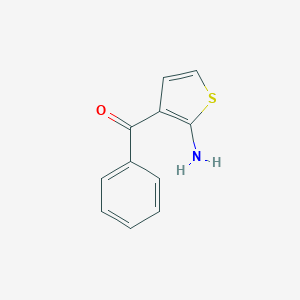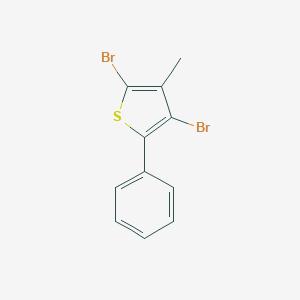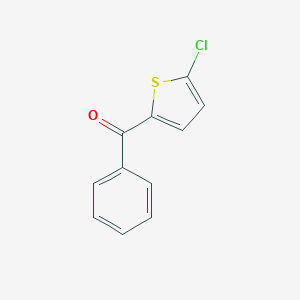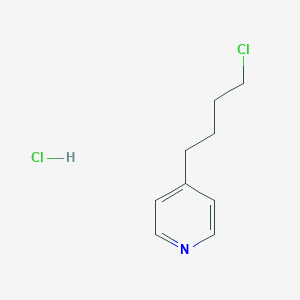![molecular formula C14H11BrN2S B186810 2-[(4-bromophenyl)methylsulfanyl]-1H-benzimidazole CAS No. 296273-25-1](/img/structure/B186810.png)
2-[(4-bromophenyl)methylsulfanyl]-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-bromophenyl)methylsulfanyl]-1H-benzimidazole is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a benzimidazole derivative with a bromophenylmethylsulfanyl substituent, which makes it a promising candidate for the development of new drugs.
Mecanismo De Acción
The exact mechanism of action of 2-[(4-bromophenyl)methylsulfanyl]-1H-benzimidazole is not fully understood. However, it has been suggested that this compound may exert its therapeutic effects by modulating various signaling pathways and enzymes involved in inflammation, oxidative stress, and cell proliferation.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 2-[(4-bromophenyl)methylsulfanyl]-1H-benzimidazole can exert various biochemical and physiological effects in cells and tissues. These effects include the inhibition of pro-inflammatory cytokines, the reduction of oxidative stress, and the induction of cell cycle arrest and apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-[(4-bromophenyl)methylsulfanyl]-1H-benzimidazole in lab experiments is its relatively simple synthesis method. Additionally, this compound has been shown to exhibit potent anti-inflammatory and anti-cancer properties, making it a promising candidate for further research. However, one limitation of using this compound is its limited solubility in water, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for research on 2-[(4-bromophenyl)methylsulfanyl]-1H-benzimidazole. One potential avenue is the development of new drugs based on this compound for the treatment of various diseases such as cancer and neurodegenerative disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential interactions with other drugs. Finally, more research is needed to investigate the safety and toxicity of this compound in animal models and humans.
Métodos De Síntesis
The synthesis of 2-[(4-bromophenyl)methylsulfanyl]-1H-benzimidazole involves the reaction of 4-bromobenzyl chloride with 2-mercaptobenzimidazole in the presence of a base such as potassium carbonate. This reaction results in the formation of the desired compound, which can be purified using various techniques such as recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
2-[(4-bromophenyl)methylsulfanyl]-1H-benzimidazole has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-oxidant, and anti-cancer properties in various in vitro and in vivo models. Additionally, this compound has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Número CAS |
296273-25-1 |
|---|---|
Nombre del producto |
2-[(4-bromophenyl)methylsulfanyl]-1H-benzimidazole |
Fórmula molecular |
C14H11BrN2S |
Peso molecular |
319.22 g/mol |
Nombre IUPAC |
2-[(4-bromophenyl)methylsulfanyl]-1H-benzimidazole |
InChI |
InChI=1S/C14H11BrN2S/c15-11-7-5-10(6-8-11)9-18-14-16-12-3-1-2-4-13(12)17-14/h1-8H,9H2,(H,16,17) |
Clave InChI |
SSZXTFFESFXOKA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC3=CC=C(C=C3)Br |
SMILES canónico |
C1=CC=C2C(=C1)NC(=N2)SCC3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




